molecular formula C22H35N3O3S B2720573 3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021254-53-4

3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No. B2720573
CAS RN: 1021254-53-4
M. Wt: 421.6
InChI Key: OTXWUWVSNPKWJP-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

Anticonvulsant Activity

Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds : A study synthesized hybrid molecules combining fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Compounds demonstrated broad spectra of activity across preclinical seizure models, with one showing superb protective indexes, indicating a better safety profile than clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Action on GABA-gated Chloride Channels

Action of Phenylpyrazole Insecticides at the GABA-gated Chloride Channel : Research indicated that phenylpyrazole insecticides act as potent inhibitors of the GABA-gated chloride channel, highlighting the mechanism of selective toxicity towards insects by blocking this channel. This insight is pivotal for developing insecticides with minimal adverse effects on non-target species (Cole et al., 1993).

Quantum Chemical Studies

Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug : A quantum chemical analysis of bicalutamide, a drug used for treating prostate cancer, was conducted. The study provides a computational perspective on the drug's chemical properties and interaction mechanisms, which could inform the design of new therapeutic agents (Otuokere & Amaku, 2015).

Selective COX-2 Inhibition

Selective Cyclooxygenase-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is under clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment. This discovery is significant for developing safer anti-inflammatory therapies (Hashimoto et al., 2002).

properties

IUPAC Name

3-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h2,5-6,10-11,20H,1,3-4,7-9,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXWUWVSNPKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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